REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([O:16][CH3:17])=[CH:4][C:5]2[CH:9](O)[CH:8]([CH2:11][CH2:12][CH3:13])[S:7][C:6]=2[C:14]=1[Cl:15].[B]>C(O)(=O)C>[Cl:1][C:2]1[C:3]([O:16][CH3:17])=[CH:4][C:5]2[CH:9]=[C:8]([CH2:11][CH2:12][CH3:13])[S:7][C:6]=2[C:14]=1[Cl:15]
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Name
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6,7-dichloro-2,3-dihydro-3-hydroxy-5-methoxy-2-n-propylbenzo[b]thiophene
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Quantity
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44 g
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Type
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reactant
|
Smiles
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ClC=1C(=CC2=C(SC(C2O)CCC)C1Cl)OC
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Name
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|
Quantity
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275 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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65 mL
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Type
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reactant
|
Smiles
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[B]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is warmed on a steam bath until it
|
Type
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CUSTOM
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Details
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quenched with a mixture of 500 g of ice and 200 ml of a 10% sodium hydroxide solution
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Type
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EXTRACTION
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Details
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extracted with two 300-ml portions of ethyl ether
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Type
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WASH
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Details
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washed with 100 ml of a saturated sodium bicarbonate solution, 100 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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the solvent is removed
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Type
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CUSTOM
|
Details
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to give an oil
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Type
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WASH
|
Details
|
1-hexane:ethyl ether as eluting solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)CCC)C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |